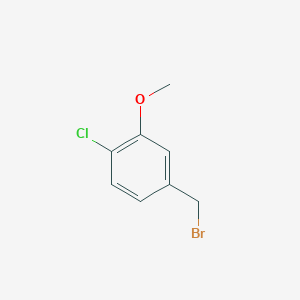
4-(Bromomethyl)-1-chloro-2-methoxybenzene
概要
説明
The compound "4-(Bromomethyl)-1-chloro-2-methoxybenzene" is a halogenated aromatic compound that contains bromine, chlorine, and a methoxy group attached to a benzene ring. This structure suggests potential reactivity due to the presence of halogen atoms, which can participate in various chemical reactions, and the methoxy group, which may influence the electronic properties of the molecule.
Synthesis Analysis
The synthesis of related halomethylbenzenes has been explored in various studies. For instance, the synthesis of methyl 4-bromo-2-methoxybenzoate, which shares some structural features with the target compound, was achieved through a multi-step process starting from 4-bromo-2-fluorotoluene, involving bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification, with an overall yield of about 47% and high purity . Another related compound, 1,4-bis(bromomethyl)-2-fluorobenzene, was synthesized from p-xylene through nitration, reduction, diazotization, and bromination, reaching an overall yield of 30% . These methods could potentially be adapted for the synthesis of "4-(Bromomethyl)-1-chloro-2-methoxybenzene" by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives can be influenced by the type of halogen bonding present. For example, in 4-halotriaroylbenzenes, the structures are dominated by C-X...O=C interactions, with type-II I...I interactions being important in the 4-iodo derivative . This suggests that in "4-(Bromomethyl)-1-chloro-2-methoxybenzene," similar halogen bonding interactions may play a role in determining its molecular conformation and reactivity.
Chemical Reactions Analysis
Halogenated methoxybenzenes, such as the compound , can participate in various chemical reactions. The presence of bromomethyl and chloromethyl groups can lead to different reactivity patterns. For instance, 1,4-bis(halomethyl)benzenes have been used as monomers in the synthesis of polyphenylenevinylene derivatives, with the bromomethyl monomer yielding higher molecular weights and narrower polydispersities than the chloromethyl counterpart . Additionally, brominated compounds can form bromonium ylides, as seen in the synthesis of 4-bromo-1,2-dihydroisoquinolines . These reactions highlight the potential for "4-(Bromomethyl)-1-chloro-2-methoxybenzene" to undergo various transformations, including polymerization and ylide formation.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated methoxybenzenes can be influenced by their halogen content and the presence of other functional groups. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene showed different crystal structures and conformations depending on the solvent, indicating that the physical state can significantly affect the properties of such compounds . The presence of bromo- and chloroanisoles in the marine troposphere suggests that these compounds have a mixed biogenic and anthropogenic origin, with different patterns observed in the two hemispheres . This environmental presence indicates the stability and persistence of halogenated methoxybenzenes, which could be relevant for "4-(Bromomethyl)-1-chloro-2-methoxybenzene" as well.
科学的研究の応用
Photosubstitution in Organic Chemistry
4-(Bromomethyl)-1-chloro-2-methoxybenzene is used in photosubstitution reactions. For example, diethyl methoxyphenyl phosphate undergoes photosubstitution with nucleophiles like Cl−, Br−, and CN− in methanol to produce various substituted methoxybenzenes, including 4-bromo- and 4-chloromethoxybenzenes (Nakamura et al., 1993).
Monomers in Polymer Synthesis
This compound is also significant in polymer science. A comparison of 1,4-bis(bromomethyl)- and 1,4-bis(chloromethyl)-2-(2′-ethylhexyloxy)-5-methoxybenzene as monomers for the modified Gilch route to poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene] shows that the bis(bromomethyl) monomer yields higher molecular weights and narrower polydispersities than the bis(chloromethyl) monomer (Sanford et al., 1999).
Photovoltaic Applications
In photovoltaics, derivatives of this compound have been explored. The 3,4-bis(bromomethyl) methoxybenzene addition product of [6,6]-phenyl-C61-butyric acid methyl ester (PCBM), namely, 2-methoxy-(5,8)-dihydronaphthyl-PCBM (MDN-PCBM), was designed and used in polymer solar cells (PSCs). The PSCs based on this compound exhibit higher power conversion efficiency, open circuit voltage, and short-circuit current than those with PCBM as the electron acceptor, indicating its promise for high-performance PSCs (Jin et al., 2016).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, bromochloromethoxybenzenes, including 4-(bromomethyl)-1-chloro-2-methoxybenzene, are studied for their presence in the marine troposphere. These compounds have mixed biogenic and anthropogenic origins and are ubiquitous in the environment, providing insights into environmental chemistry and pollution (Führer & Ballschmiter, 1998).
Supramolecular Chemistry
In supramolecular chemistry, derivatives of 4-(bromomethyl)-1-chloro-2-methoxybenzene are used to study different supramolecular interactions mediated by bromine atoms. These studies provide valuable insights into molecular structures and packing behavior in crystalline substances (Nestler et al., 2018).
Electrochemical Studies
The compound also finds application in electrochemical studies. For instance, the electrochemical reduction of 2,4-dichloro-1-(4-chloro-2-methoxyphenoxy)benzene, a related compound, at glassy carbon cathodes in dimethylformamide has been studied, revealing insights into the electrochemical behavior of halogenated methoxybenzenes (Peverly et al., 2014).
Safety And Hazards
特性
IUPAC Name |
4-(bromomethyl)-1-chloro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBDOPBECRIDKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546100 | |
| Record name | 4-(Bromomethyl)-1-chloro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-1-chloro-2-methoxybenzene | |
CAS RN |
103347-14-4 | |
| Record name | 4-(Bromomethyl)-1-chloro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)-1-chloro-2-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)
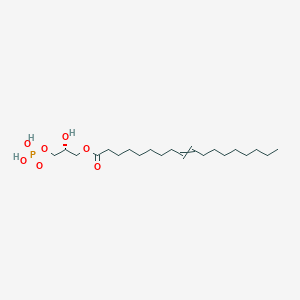

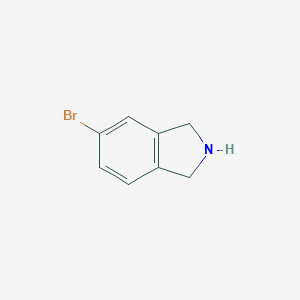
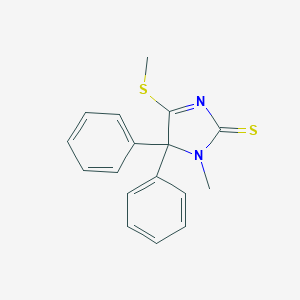
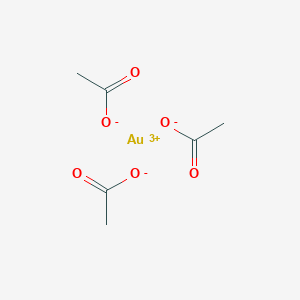
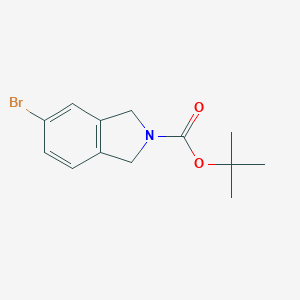
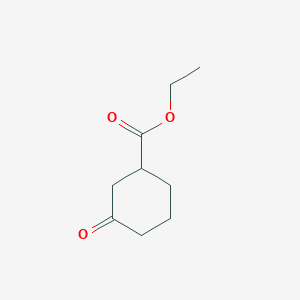
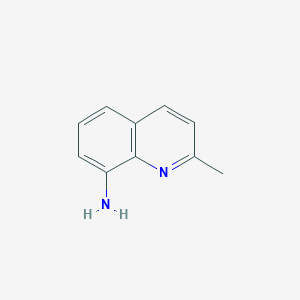
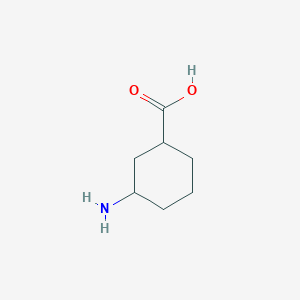
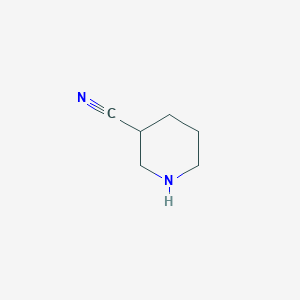
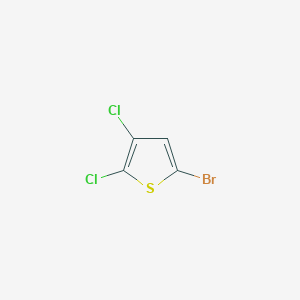

![(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone](/img/structure/B105185.png)